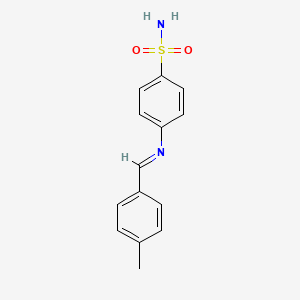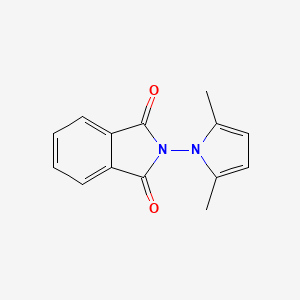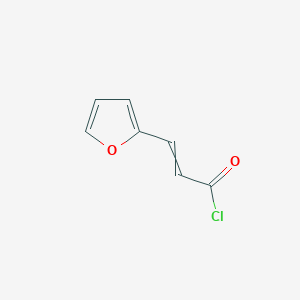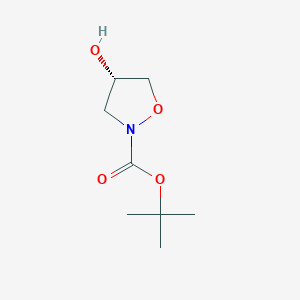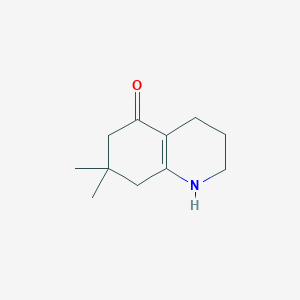
7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one is a heterocyclic compound with a quinoline backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with an appropriate amine under acidic or basic conditions. The reaction is often carried out under reflux to facilitate the cyclization process .
Industrial Production Methods
For large-scale production, the synthesis can be optimized using catalysts to increase yield and reduce reaction time. Zinc ferrite nanocatalysts have been shown to be effective in promoting the cyclization reaction, making the process more eco-friendly and economically viable .
Analyse Des Réactions Chimiques
Types of Reactions
7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions often involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one exerts its effects is primarily through interaction with biological macromolecules. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but its antimicrobial activity is thought to involve disruption of cell membrane integrity and inhibition of essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-Dimethyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-one: This compound has a similar structure but contains a sulfur atom, which can significantly alter its chemical and biological properties.
6,7-Dimethyl-2,3,4,5,6,7-hexahydro-1H-cyclopenta[b]azepin-8-one: Another structurally related compound with different ring fusion, leading to distinct reactivity and applications.
Uniqueness
7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one is unique due to its specific ring structure and the presence of two methyl groups at the 7-position, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals .
Propriétés
Numéro CAS |
1010-82-8 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
7,7-dimethyl-1,2,3,4,6,8-hexahydroquinolin-5-one |
InChI |
InChI=1S/C11H17NO/c1-11(2)6-9-8(10(13)7-11)4-3-5-12-9/h12H,3-7H2,1-2H3 |
Clé InChI |
UKUDDGOWCUCRFI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(CCCN2)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboximidamide](/img/structure/B8785504.png)
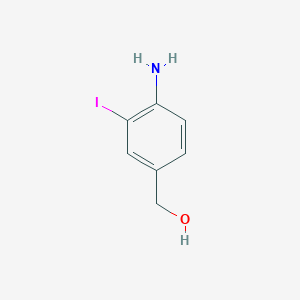
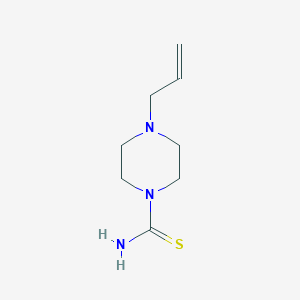
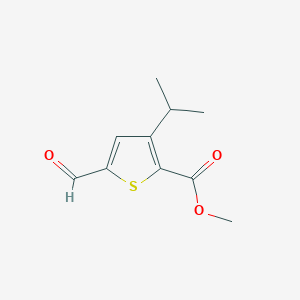
![((1S)-1-Phenylethyl)(1,4-dioxaspiro[4.5]dec-8-yl)amine](/img/structure/B8785539.png)
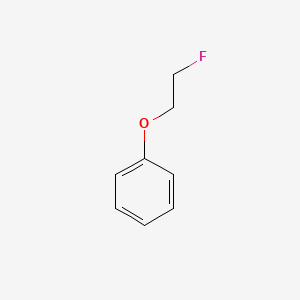
![5-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B8785546.png)
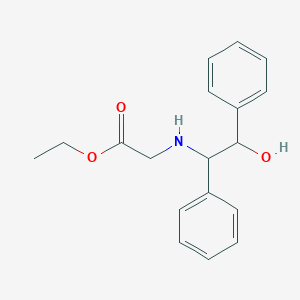
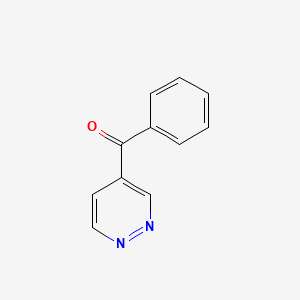
![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-8-(3-methoxyphenyl)-1,1-dimethyl-, ethyl ester](/img/structure/B8785571.png)
